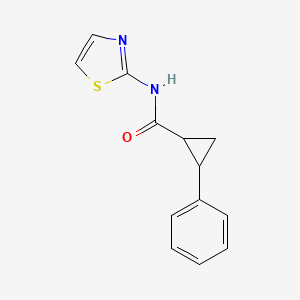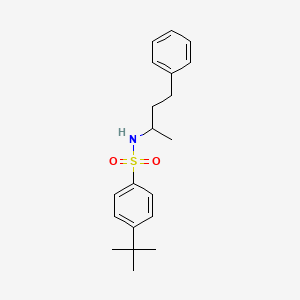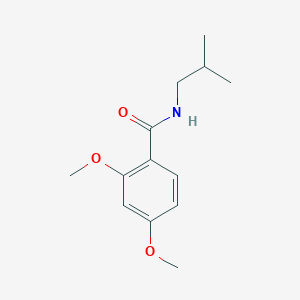
2-phenoxy-N-(pyridin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(pyridin-3-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with a pyridin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyridin-3-yl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxybutanoic acid with pyridin-3-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can be employed to minimize environmental impact.
化学反応の分析
Types of Reactions
2-phenoxy-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyridinyl derivatives.
科学的研究の応用
2-phenoxy-N-(pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-phenoxy-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyridin-3-yl group can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide
- N-(pyridin-2-yl)butanamide
- 2-phenoxy-N-(pyridin-2-yl)butanamide
Uniqueness
2-phenoxy-N-(pyridin-3-yl)butanamide is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards molecular targets. This distinct structural feature can result in different biological activities and applications compared to its analogs.
特性
分子式 |
C15H16N2O2 |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
2-phenoxy-N-pyridin-3-ylbutanamide |
InChI |
InChI=1S/C15H16N2O2/c1-2-14(19-13-8-4-3-5-9-13)15(18)17-12-7-6-10-16-11-12/h3-11,14H,2H2,1H3,(H,17,18) |
InChIキー |
QXYSUOBFLJYUDC-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977709.png)

![2-{[(2-Ethoxyphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977719.png)
![3-{[4-(Difluoromethoxy)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977722.png)

![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)
![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)

![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![methyl 4-methoxy-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10977776.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10977786.png)